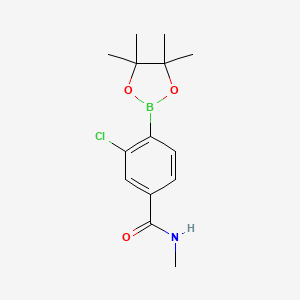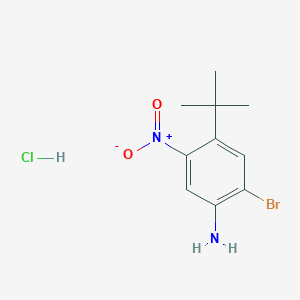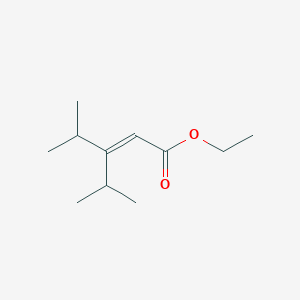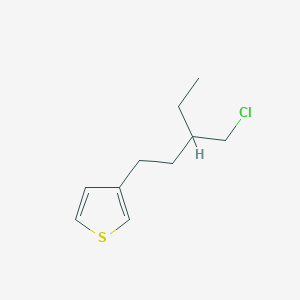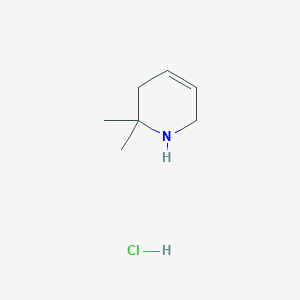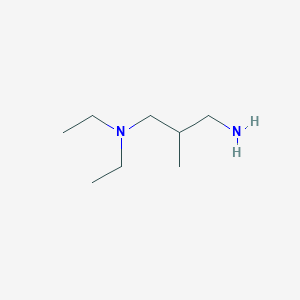![molecular formula C18H19NOS B13573727 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
-
Formation of Diphenylmethyl Sulfide: : The initial step involves the reaction of diphenylmethanol with a thiol, such as thiourea, in the presence of a strong acid like hydrochloric acid. This reaction yields diphenylmethyl sulfide.
-
Acetamide Formation: : The diphenylmethyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(diphenylmethyl)sulfanyl]acetamide.
-
Allylation: : Finally, the acetamide is subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The sulfanyl group in 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
-
Substitution: : The acetamide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted acetamides.
Aplicaciones Científicas De Investigación
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs.
-
Industry: : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
-
Binding to Enzymes: : Inhibiting or activating enzymes involved in various biochemical pathways.
-
Interacting with Receptors: : Modulating receptor activity to influence cellular signaling pathways.
-
Altering Gene Expression: : Affecting the expression of genes involved in critical cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Diphenylmethyl)sulfinyl]acetamide: A related compound with a sulfinyl group instead of a sulfanyl group.
2-[(Diphenylmethyl)sulfonyl]acetamide: Contains a sulfonyl group, offering different chemical properties and reactivity.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a diphenylmethyl group with a sulfanyl and acetamide moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H19NOS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-benzhydrylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19NOS/c1-2-13-19-17(20)14-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2,(H,19,20) |
Clave InChI |
YYSHCHWLZNNGIT-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



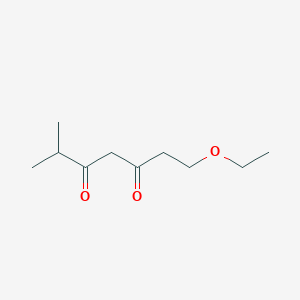
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
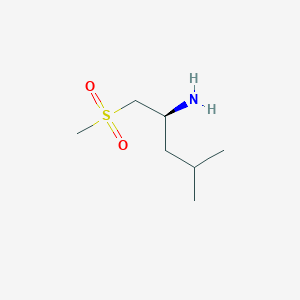

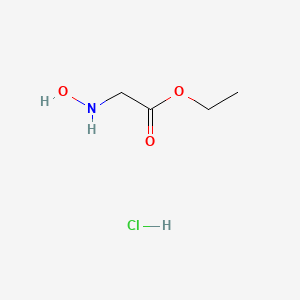
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)
